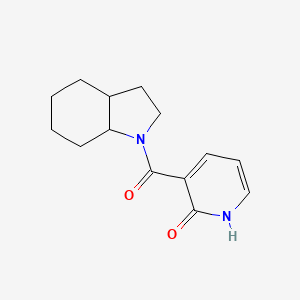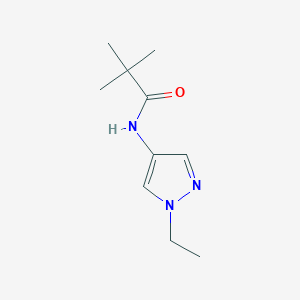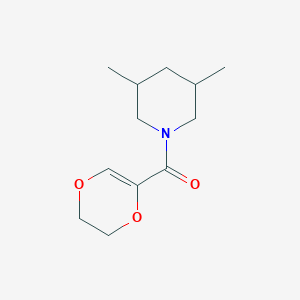
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years as a recreational drug due to its potent analgesic effects. However, it also has potential applications in scientific research due to its unique chemical structure and mechanism of action.
Wirkmechanismus
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone acts as an agonist of the mu-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to the inhibition of neurotransmitter release, resulting in analgesia and euphoria.
Biochemical and Physiological Effects:
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone has been shown to produce potent analgesia in animal models, with a potency similar to that of morphine. It also produces sedation and respiratory depression, which are common side effects of opioids. 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone has been shown to have a half-life of approximately 7 hours in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone in scientific research is its potency and selectivity for the mu-opioid receptor, which allows for more precise investigation of the role of this receptor in pain and addiction. However, 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone also has limitations, including its potential for abuse and dependence, as well as its potential for respiratory depression and other side effects.
Zukünftige Richtungen
There are several potential future directions for research involving 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone. One area of interest is the development of novel analgesics that target the mu-opioid receptor while minimizing side effects such as respiratory depression. Another area of interest is the investigation of the role of the mu-opioid receptor in addiction and reward, which could lead to the development of new treatments for substance use disorders. Additionally, further research is needed to fully understand the pharmacokinetics and toxicology of 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone.
Synthesemethoden
The synthesis of 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone involves several steps, including the reaction of 3,5-dimethylpiperidin-1-amine with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the intermediate 2,3-dichloro-5,6-dicyano-1,4-benzoquinone imine. This intermediate is then reduced with sodium borohydride to yield 2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone.
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone has potential applications in scientific research due to its ability to bind to the mu-opioid receptor, which is involved in pain sensation and reward. It has been used in studies to investigate the role of the mu-opioid receptor in addiction and pain management.
Eigenschaften
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-9-5-10(2)7-13(6-9)12(14)11-8-15-3-4-16-11/h8-10H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOCYZFNYOVTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=COCCO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-dioxin-5-yl-(3,5-dimethylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]thiadiazole](/img/structure/B7545099.png)
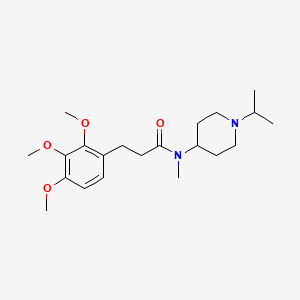
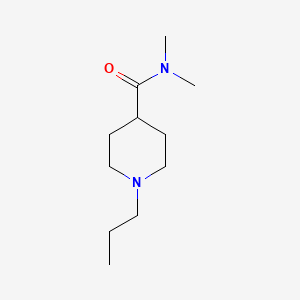

![2-bromo-2,2-difluoro-N-[[3-(pyrrolidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7545129.png)
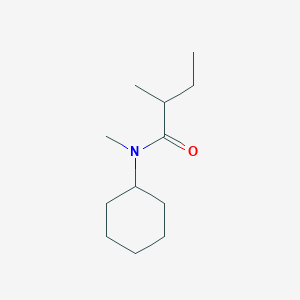
![4-[(1-Acetylpiperidin-4-yl)amino]-3,5-difluorobenzonitrile](/img/structure/B7545148.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]morpholine-4-sulfonamide](/img/structure/B7545162.png)
![1-[(1-Benzylimidazol-2-yl)methyl]-2-ethylpiperidine](/img/structure/B7545165.png)

![(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)
![2-(2-chlorophenyl)-N-[(1,1-dioxothiolan-3-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7545178.png)
